REACTION_SMILES
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[CH3:1][CH:2]([CH2:3][CH:4]([C:5](=[O:6])[O:7][C:8]([CH3:9])([CH3:10])[CH3:11])[NH:12][S:13](=[O:14])(=[O:15])[CH3:16])[CH3:17].[ClH:18].[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1>>[CH3:1][CH:2]([CH2:3][CH:4]([C:5](=[O:6])[OH:7])[NH:12][S:13](=[O:14])(=[O:15])[CH3:16])[CH3:17]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CC(NS(C)(=O)=O)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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C1COCCO1
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Name
|
|
Type
|
product
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Smiles
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CC(C)CC(NS(C)(=O)=O)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][CH:2]([CH2:3][CH:4]([C:5](=[O:6])[O:7][C:8]([CH3:9])([CH3:10])[CH3:11])[NH:12][S:13](=[O:14])(=[O:15])[CH3:16])[CH3:17].[ClH:18].[O:19]1[CH2:20][CH2:21][O:22][CH2:23][CH2:24]1>>[CH3:1][CH:2]([CH2:3][CH:4]([C:5](=[O:6])[OH:7])[NH:12][S:13](=[O:14])(=[O:15])[CH3:16])[CH3:17]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)CC(NS(C)(=O)=O)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(NS(C)(=O)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |